Norepinephrine bitartrate salt

Descripción general

Descripción

Norepinephrine Bitartrate is a bitartrate salt of norepinephrine, a synthetic phenylethylamine that mimics the sympathomimetic actions of the endogenous norepinephrine . It acts directly on the alpha- and beta-adrenergic receptors . Clinically, norepinephrine is used as a peripheral vasoconstrictor that causes constriction of arterial and venous beds via its alpha-adrenergic action .

Synthesis Analysis

Norepinephrine bitartrate is synthesized from norepinephrine, which is a synthetic phenylethylamine .Molecular Structure Analysis

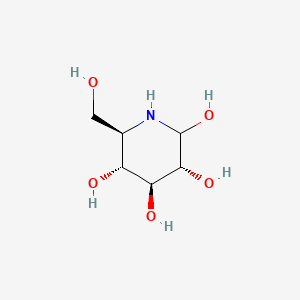

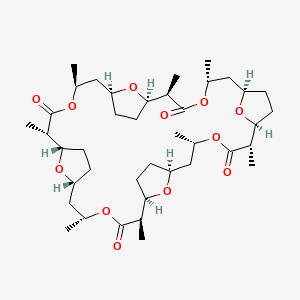

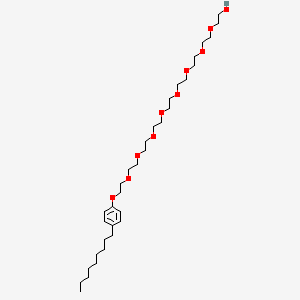

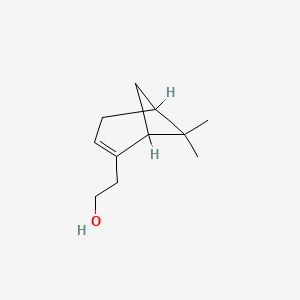

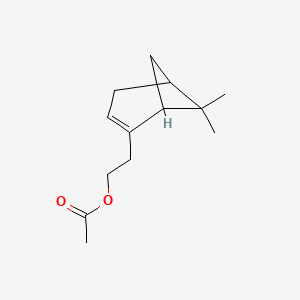

The molecular formula of Norepinephrine bitartrate salt is C12H15NO9-2 . The IUPAC name is 4- (2-amino-1-hydroxyethyl)benzene-1,2-diol; (2 R ,3 R )-2,3-dihydroxybutanedioate .Chemical Reactions Analysis

Norepinephrine bitartrate can be quantitatively converted into OS,W N-triacetyl derivatives which may be extracted into chloroform, weighed, identified, and examined polarimetrically for the determination of stereochemical composition .Physical And Chemical Properties Analysis

The molecular weight of Norepinephrine bitartrate salt is 317.25 g/mol . It has 6 hydrogen bond donors and 10 hydrogen bond acceptors .Aplicaciones Científicas De Investigación

USP Reference Standard

It is utilized as a USP (United States Pharmacopeia) reference standard, which is essential in conducting specified quality tests and assays. This includes preparing standard and system suitability solutions as described in various USP monographs .

Clinical Safety and Dosage Reporting

The compound plays a critical role in the appropriate and consistent reporting of norepinephrine dosages, which is vital for patient safety, clinical practice, research activities, and guideline development, especially for critically ill patients .

Clinical Research and Practice

Norepinephrine bitartrate salt is employed in clinical research to diagnose, prevent, or treat diseases. Its usage spans a broad range of exploratory studies due to its significant pharmacological effects .

Scientific Research Supplies

It is available through scientific supply companies for use in research activities. Researchers can obtain norepinephrine bitartrate salt for experimental purposes and exploratory studies in various scientific fields .

Mecanismo De Acción

Target of Action

Norepinephrine bitartrate salt primarily targets alpha-1 and alpha-2 adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in maintaining vascular tone .

Mode of Action

Norepinephrine interacts with its targets, the alpha-1 and alpha-2 adrenergic receptors, to cause vasoconstriction . This interaction increases blood pressure by antagonizing these receptors, leading to an increase in systemic vascular resistance .

Result of Action

The molecular and cellular effects of norepinephrine’s action primarily involve vasoconstriction and increased blood pressure . By stimulating alpha-adrenergic receptors, norepinephrine causes the smooth muscles lining the blood vessels to contract, thereby narrowing the blood vessels and increasing blood pressure .

Action Environment

The action, efficacy, and stability of norepinephrine bitartrate salt can be influenced by various environmental factors. For instance, the physiological effects of norepinephrine are expected to be the same, regardless of which salt formulation is used . .

Safety and Hazards

Direcciones Futuras

There is significant worldwide variability on drug formulations, as norepinephrine can be found either as tartrate, bitartrate, or hydrochloride salts, with different molecular weights and potency equivalence to norepinephrine base . This could lead to delayed vasopressin initiation and excessive exposure to norepinephrine, potentially reducing the benefits of vasopressin .

Propiedades

IUPAC Name |

4-(2-amino-1-hydroxyethyl)benzene-1,2-diol;(2R,3R)-2,3-dihydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.C4H6O6/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10)/p-2/t;1-,2-/m.1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPNNLQNNJQYFA-LREBCSMRSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)[O-])O)(C(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C(CN)O)O)O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO9-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Norepinephrine bitartrate salt | |

CAS RN |

3414-63-9 | |

| Record name | Arterenol bitartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003414639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.